
1,8-Diethynylnaphthalene
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,8-Diethynylnaphthalene involves the cyclopolymerization of 1,8-diethynylnaphthalene (DEN) and its copolymerization with diethyl dipropargylmalonate (DEDPM) by various transition metal catalysts .Molecular Structure Analysis
The molecular structure of 1,8-Diethynylnaphthalene consists of 14 carbon atoms and 8 hydrogen atoms . It has 15 bonds, including 2 freely rotating bonds . The structure also includes 2 six-membered rings and 1 ten-membered ring .Chemical Reactions Analysis
The chemical reactions of 1,8-Diethynylnaphthalene involve its cyclopolymerization and copolymerization with DEDPM . More detailed information about its chemical reactions may be found in specific scientific literature .Physical And Chemical Properties Analysis
1,8-Diethynylnaphthalene has a density of 1.1±0.1 g/cm3, a boiling point of 315.2±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . Its enthalpy of vaporization is 53.4±0.8 kJ/mol, and it has a flash point of 134.9±14.5 °C . The index of refraction is 1.655, and it has a molar refractivity of 58.4±0.4 cm3 . The compound has no H bond acceptors or donors, and it has 2 freely rotating bonds .Aplicaciones Científicas De Investigación
Electronics and Conductive Polymers
1,8-Diethynylnaphthalene is utilized in the synthesis of conductive polymers. Its polymerization can lead to materials with significant electrical conductivity, which are useful in creating electronic devices. The conjugated system formed during the polymerization process allows for electron delocalization, which is essential for conductivity .
Medicine
While direct applications in medicine are not extensively documented for 1,8-Diethynylnaphthalene, its polymer forms, especially when doped with iodine, have shown potential in biomedical applications due to their conductivity. These conductive polymers could be used in bioelectronics or as part of sensors .
Materials Science
In materials science, 1,8-Diethynylnaphthalene’s ability to form polymers with unique structural properties is of interest. These polymers can have diverse applications, such as in the development of new types of plastics or materials with specific light absorption properties, which can be used in coatings or as part of composite materials .
Energy Storage
The conductive polymers derived from 1,8-Diethynylnaphthalene may be used in energy storage devices. Their high conductivity and potential for forming stable electroactive structures make them suitable for use in batteries and supercapacitors, contributing to the development of more efficient energy storage technologies .
Environmental Science
1,8-Diethynylnaphthalene-based polymers could play a role in environmental monitoring and remediation. Their conductive properties allow them to interact with various substances, which could be useful in sensors that detect environmental pollutants or in materials designed to absorb and neutralize harmful chemicals .
Chemical Synthesis
This compound is a valuable building block in organic synthesis. It can be used to create complex molecular structures with applications ranging from new synthetic pathways to the development of novel catalysts. Its ability to participate in cyclopolymerization reactions makes it a versatile reagent in the synthesis of new organic compounds .
Propiedades
IUPAC Name |
1,8-diethynylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8/c1-3-11-7-5-9-13-10-6-8-12(4-2)14(11)13/h1-2,5-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENBVLHUZUIOSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=C1C(=CC=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939373 | |
| Record name | 1,8-Diethynylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Diethynylnaphthalene | |
CAS RN |
18067-44-2, 67665-34-3 | |
| Record name | 1,8-Diethynylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018067442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Diethynylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067665343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Diethynylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1,8-Diethynylnaphthalene possesses two ethynyl groups (-C≡CH) attached to the 1 and 8 positions of a naphthalene ring. This arrangement leads to a significant transannular interaction between the triple bonds. [, ] This interaction influences the molecule's electronic structure and reactivity, making it a valuable building block for various organic syntheses.
A: 1,8-Diethynylnaphthalene serves as a key precursor for synthesizing conjugated polymers, particularly poly(1,8-diethynylnaphthalene). [, ] These polymers exhibit interesting electronic and optical properties, potentially leading to applications in organic electronics and photonics.
A: Researchers have successfully employed 1,8-Diethynylnaphthalene in palladium-catalyzed cycloadditions with aryl iodides. [] This reaction provides an efficient route to benzo[k]fluoranthene derivatives, a class of polycyclic aromatic hydrocarbons with potential applications in organic electronics and optoelectronics.
A: 1,8-Diethynylnaphthalene undergoes cyclopolymerization in the presence of specific catalytic systems, such as those based on molybdenum complexes. [] This process can yield polymers with unique structures, including those incorporating 1,2-cyclopent-2-enylenvinylene units. These polymers display intriguing properties like conductivity and thermoresponsiveness, highlighting the potential of 1,8-Diethynylnaphthalene in advanced materials science.
A: When incorporated as a bridging ligand in dinuclear platinum(II) terpyridyl complexes, 1,8-Diethynylnaphthalene facilitates a face-to-face arrangement of the two square-planar Pt(II) units within the same molecule. [] This arrangement, uncommon for such complexes, is attributed to the rigid and pre-organized nature of 1,8-Diethynylnaphthalene. This structural feature can have implications for the photophysical and electrochemical properties of these complexes.
A: Researchers have extensively utilized He(I) photoelectron spectroscopy (PES) to investigate the electronic structure and transannular interactions in 1,8-Diethynylnaphthalene and its derivatives. [, ] This technique provides valuable insights into the energy levels of molecular orbitals, aiding in understanding the reactivity and properties of these compounds.
A: Yes, theoretical studies using semi-empirical molecular orbital (MO) calculations, such as MINDO/3, have been conducted on 1,8-Diethynylnaphthalene. [] These calculations help interpret experimental data, elucidate the nature of transannular interactions, and predict molecular properties. Additionally, density functional theory (DFT) computations have been used to investigate the electronic and structural properties of benzo[k]fluoranthene-based linear acenes derived from 1,8-diethynylnaphthalene. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




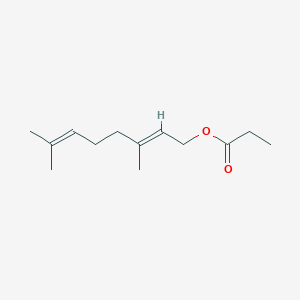
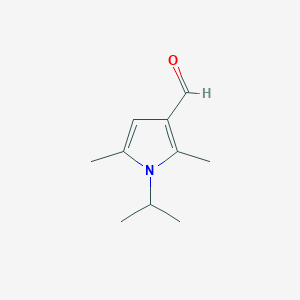
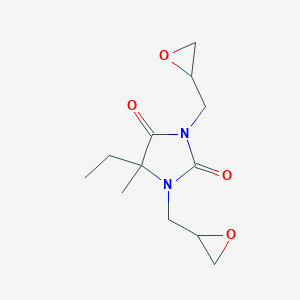

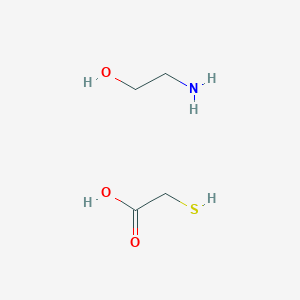
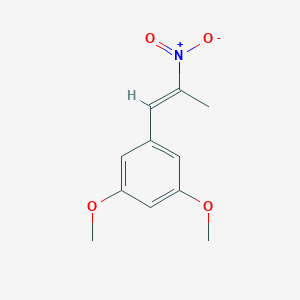

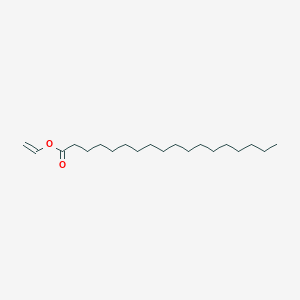
![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)
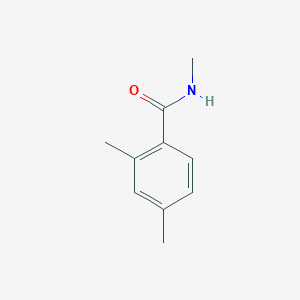
![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)

